![molecular formula C14H16N4O2S2 B5757646 4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B5757646.png)
4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one is a complex organic compound with a unique structure that includes multiple heteroatoms and rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one involves multiple steps, typically starting from simpler precursors. The exact synthetic route can vary, but it generally includes the formation of the core tetracyclic structure followed by the introduction of the various functional groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated version of the original molecule.
Scientific Research Applications
4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[77002,7
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions or cellular processes.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly if it shows activity against specific targets or diseases.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one include other tetracyclic structures with heteroatoms, such as:
- 4-hydroxy-2-quinolones
- 8-methoxy-4,7,10-trimethyl-14-(4-methylphenyl)sulfonylamino-11-oxo-N-propan-2-yl-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-triene-5-carboxamide
Uniqueness
What sets 4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
IUPAC Name |
4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-14(2)5-7-8(6-20-14)22-10-9(7)11(19)18-12(15-10)17(3)16-13(18)21-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISMWFPEDNEJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(N=C4SC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE](/img/structure/B5757565.png)
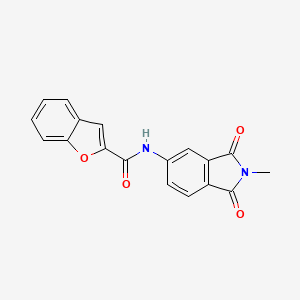
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)

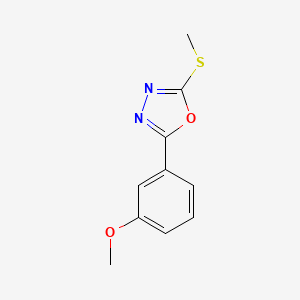
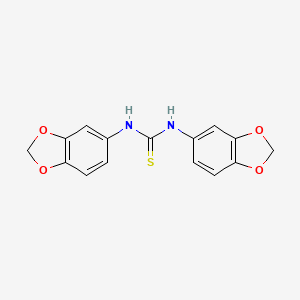
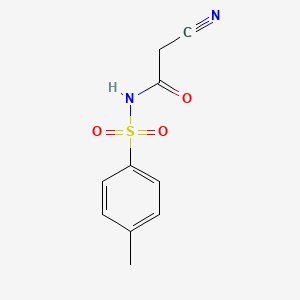
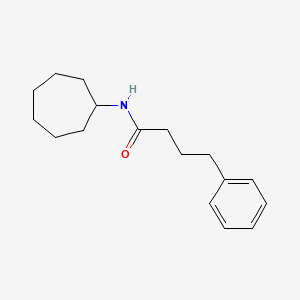
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine](/img/structure/B5757642.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene](/img/structure/B5757657.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
